molecular formula C10H21NO3 B8549391 tert-butyl N-isopropyl-N-(methoxymethyl)carbamate

tert-butyl N-isopropyl-N-(methoxymethyl)carbamate

Cat. No.: B8549391
M. Wt: 203.28 g/mol
InChI Key: AIJRPOLRZYXUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-isopropyl-N-(methoxymethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly useful due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-isopropyl-N-(methoxymethyl)carbamate typically involves the reaction of isopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-isopropyl-N-(methoxymethyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-isopropyl-N-(methoxymethyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. It acts as an inhibitor for certain enzymes, allowing researchers to understand their function better .

Medicine

In medicine, this compound is explored for its potential use in drug development. It is used to synthesize various pharmaceutical intermediates and active pharmaceutical ingredients .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-isopropyl-N-(methoxymethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It forms covalent bonds with the active sites of these targets, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the specific structure of the compound and the target .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
  • tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

Uniqueness

tert-butyl N-isopropyl-N-(methoxymethyl)carbamate is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis and as an intermediate in various industrial processes .

Properties

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

tert-butyl N-(methoxymethyl)-N-propan-2-ylcarbamate

InChI

InChI=1S/C10H21NO3/c1-8(2)11(7-13-6)9(12)14-10(3,4)5/h8H,7H2,1-6H3

InChI Key

AIJRPOLRZYXUGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(COC)C(=O)OC(C)(C)C

Origin of Product

United States

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